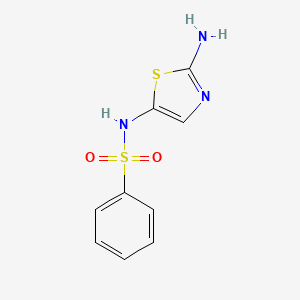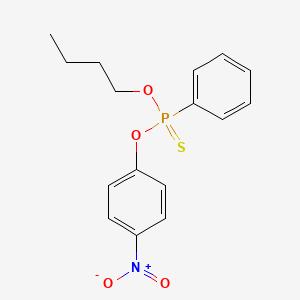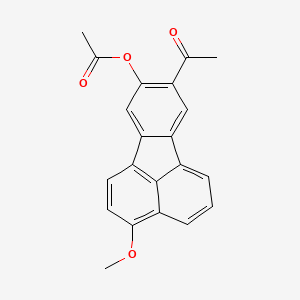
9-Acetyl-4-methoxyfluoranthen-8-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-4-methoxyfluoranthen-8-YL acetate is a complex organic compound with a unique structure that includes acetyl and methoxy functional groups attached to a fluoranthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-4-methoxyfluoranthen-8-YL acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. This can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation and subsequent functional group modifications. The acetylation and methoxylation steps are usually carried out under controlled conditions using reagents such as acetic anhydride and methanol in the presence of catalysts like sulfuric acid or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
9-Acetyl-4-methoxyfluoranthen-8-YL acetate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Acetyl-4-methoxyfluoranthen-8-YL acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Acetyl-4-methoxyfluoranthen-8-YL acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, modulating cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Acetyl-4-methoxyfluoranthen-8-YL acetate include:
9-Anthraldehyde oxime: Used as a synthetic tool in organic chemistry.
Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, acetate: Known for its pharmacological properties.
Thiazole derivatives: Exhibiting diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88070-16-0 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(9-acetyl-4-methoxyfluoranthen-8-yl) acetate |
InChI |
InChI=1S/C21H16O4/c1-11(22)16-9-17-13-5-4-6-15-19(24-3)8-7-14(21(13)15)18(17)10-20(16)25-12(2)23/h4-10H,1-3H3 |
InChI Key |
PRGPBNULPDCARE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C3=C4C(=C(C=C3)OC)C=CC=C4C2=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


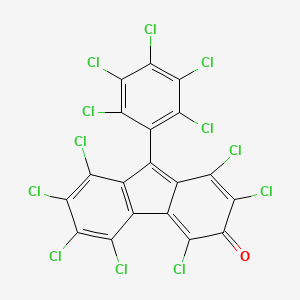
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
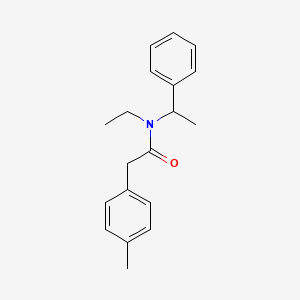
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
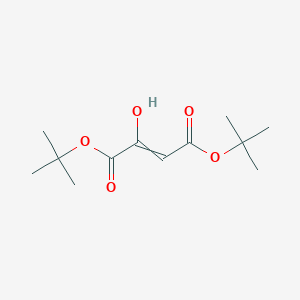
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)



